molecular formula C14H17N5OS B2560763 (2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone CAS No. 1436083-88-3

(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone

Numéro de catalogue: B2560763
Numéro CAS: 1436083-88-3
Poids moléculaire: 303.38
Clé InChI: PGAHJXNAYMFQGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is a chemical hybrid scaffold of significant interest in medicinal chemistry and preclinical drug discovery research. This compound features a methanone bridge connecting a substituted pyrimidine ring to a tetrahydropyrazolopyridine system. The pyrimidine component is a common pharmacophore in designed therapeutic agents; for instance, analogous 2,4-diamino-5-ketopyrimidine structures have been identified as potent and selective ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), with demonstrated significant in vivo antitumor activity . Furthermore, the 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine moiety is a privileged structure in drug discovery. Research on closely related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused molecules has highlighted their impressive potential as highly active photodynamic agents, showing nanomolar activity against melanoma cells and offering a promising approach to overcome therapeutic resistance . The integration of these two fragments into a single molecule suggests potential research applications in oncology, enzymology, and the development of targeted protein inhibitors. Researchers can utilize this compound as a key intermediate or a novel chemical entity for hit-to-lead optimization, screening campaigns, and investigating structure-activity relationships (SAR) against biologically relevant targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

(2,4-dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-8-12(13(21-3)17-9(2)16-8)14(20)19-5-4-11-10(7-19)6-15-18-11/h6H,4-5,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAHJXNAYMFQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)SC)C(=O)N2CCC3=C(C2)C=NN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The initial step usually includes the formation of the pyrimidine ring through the condensation of suitable precursors. Subsequent reactions introduce the methylsulfanyl group and construct the tetrahydropyrazolo ring through cyclization reactions. Common solvents used in these reactions include butanol, with catalysts such as sodium methoxide under reflux conditions being typical.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives containing pyrimidine and pyrazole rings have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.125 to 8 μg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure of the compound allows it to interact with specific enzymes and receptors involved in tumor growth regulation .

Enzyme Inhibition

One of the key mechanisms of action for this compound is its ability to inhibit various enzymes. The structural features of this compound enable it to bind effectively to active sites on enzymes, disrupting their normal function. This property is particularly relevant in the context of drug design for diseases where enzyme dysregulation is a factor .

Case Studies

  • Antibacterial Activity : A study conducted on a series of pyrimidine derivatives showed that compounds with a methylsulfanyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study highlighted that structural modifications at specific positions significantly influenced antimicrobial potency .
  • Anticancer Studies : In vitro studies on cancer cell lines treated with pyrimidine derivatives showed reduced viability and increased apoptotic markers when exposed to this compound. These findings suggest a promising avenue for further research into its therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Cell Cycle Modulation : It influences cell cycle progression in cancer cells leading to growth inhibition.

Summary Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionCompetitive inhibition

Comparaison Avec Des Composés Similaires

Structural Analog 1: [1,4]Oxathiino[2,3-d]pyrimidines

Core Structure: Oxathiino-pyrimidine (a sulfur-oxygen fused heterocycle) . Key Features:

  • Derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine, sharing the methylsulfanyl substituent with the target compound.
  • Synthesized via base-mediated cyclization of intermediates like {[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}ethanones .

Comparison with Target Compound :

Property Target Compound [1,4]Oxathiino[2,3-d]pyrimidines
Heterocyclic System Pyrimidine + Pyrazolopyridine Oxathiino-pyrimidine
Substituents 2,4-Dimethyl, 6-methylsulfanyl Chloro, methylsulfanyl
Synthetic Route Likely coupling reaction (hypothetical) Base-mediated cyclization
Biological Potential Undocumented (inferred from structure) Reported as biologically interesting

Key Differences :

  • The target compound’s pyrazolopyridine moiety introduces nitrogen-rich bicyclic rigidity, whereas oxathiino-pyrimidines feature sulfur-oxygen fused rings, which may alter solubility and metabolic stability.
  • Chloro substituents in oxathiino derivatives could enhance reactivity in cross-coupling reactions compared to the target’s dimethyl groups.

Structural Analog 2: Zygocaperoside and Isorhamnetin-3-O Glycoside

Core Structure: Triterpenoid glycoside (Zygocaperoside) and flavonoid glycoside (Isorhamnetin-3-O glycoside) . Key Features:

  • Isolated from Zygophyllum fabago roots, these compounds lack heterocyclic ketone linkages but share complex substitution patterns.

Comparison with Target Compound :

Property Target Compound Glycosides from Z. fabago
Structural Class Heterocyclic ketone Glycosides (triterpenoid/flavonoid)
Functional Groups Methylsulfanyl, dimethyl, ketone Sugar moieties, hydroxyl groups
Bioactivity Hypothetical kinase inhibition Antioxidant, anti-inflammatory

Key Differences :

  • The target compound’s synthetic heterocyclic design contrasts with the natural product origin of glycosides.
  • Glycosides’ hydrophilicity (due to sugar units) differs markedly from the target’s lipophilic methylsulfanyl and pyrimidine groups.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.